Dibromododecane

polymer synthesis thermal properties Kumada coupling

1,12-Dibromododecane's C12 spacer uniquely controls polymer melting point (PPPDD Tm 80.1°C vs 131.2°C for C6 analog) and reduces surfactant CMC ~9-fold vs C8-spacer. Specific chain length enables orthorhombic Cr/Cr' phases in copolyethers. Deuterated analog (d24) available for LC-MS/MS quantification. Procure this exact chain length to maintain your product performance—substitutes alter thermal and micellization properties.

Molecular Formula C12H24Br2
Molecular Weight 328.13 g/mol
Cat. No. B8593686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromododecane
Molecular FormulaC12H24Br2
Molecular Weight328.13 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(Br)Br
InChIInChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11H2,1H3
InChIKeyLCUQJELQVHGIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,12-Dibromododecane: Technical Baseline for Scientific Procurement and Comparator Assessment


1,12-Dibromododecane (CAS: 3344-70-5) is a linear α,ω-dibromoalkane with the molecular formula C12H24Br2 and a molecular weight of 328.13 g/mol [1]. It is a terminal dibromide featuring a twelve-carbon alkyl chain with bromine atoms positioned at both ends, appearing as an off-white to pale brown crystalline solid at room temperature . The compound exhibits a melting point range of 38–42 °C (lit.) and a boiling point of 215 °C at 15 mmHg [2]. As a member of the α,ω-dibromoalkane homologous series, its chain length of twelve methylene units distinguishes it from shorter-chain analogs such as 1,10-dibromodecane (C10), 1,8-dibromooctane (C8), and 1,6-dibromohexane (C6), as well as from longer-chain derivatives [3].

Why 1,12-Dibromododecane Cannot Be Readily Substituted by Shorter-Chain α,ω-Dibromoalkanes in Precision Synthesis


Substituting 1,12-dibromododecane with shorter-chain analogs such as 1,10-dibromodecane (C10), 1,8-dibromooctane (C8), or 1,6-dibromohexane (C6) introduces quantifiable alterations in critical material properties including crystalline packing, thermal behavior, supramolecular assembly, and micellization parameters [1]. The twelve-carbon alkyl spacer in 1,12-dibromododecane provides a specific hydrophobic chain length and molecular geometry that directly governs the performance of polymers, liquid crystals, and surfactants synthesized from this intermediate [2]. Generic substitution without compensating for these chain-length-dependent properties results in measurable deviations in melting point depression, phase behavior, and surface activity, which are documented in the comparative evidence presented below [3].

Quantitative Comparative Evidence: 1,12-Dibromododecane vs. Closest Analogs Across Key Performance Dimensions


Melting Point Depression in Poly(p-phenylene alkylene) Polymers: Chain-Length-Dependent Thermal Behavior

In a direct comparative study of poly(p-phenylene alkylene)s synthesized via Kumada coupling, the polymer derived from 1,12-dibromododecane (BDD) exhibited a melting point of 80.1 °C, which is significantly lower than polymers synthesized from shorter-chain analogs under identical conditions [1]. The melting point depression follows a quantifiable trend correlating with increasing methylene chain length of the dibromoalkane monomer, confirming that the C12 spacer imparts distinct thermal properties relative to C6, C8, and C10 analogs [1].

polymer synthesis thermal properties Kumada coupling α,ω-dibromoalkane monomers

Distinct Smectic Phase Behavior in Liquid-Crystalline Copolyethers: 1,12-Dibromododecane vs. 1,10-Dibromodecane

In a comparative study of liquid-crystalline copolyethers, the copolymer BPE-10/12(1/1) synthesized from a 1:1 molar ratio of 1,10-dibromodecane and 1,12-dibromododecane with 1,2-bis(4-hydroxyphenyl)ethane (BPE) exhibits two orthorhombic crystalline phases (Cr and Cr') and an enantiotropic smectic B phase [1]. In contrast, the copolymer BPE-8/12(1/1) synthesized from a 1:1 ratio of 1,8-dibromooctane and 1,12-dibromododecane exhibits an enantiotropic smectic B phase and an enantiotropic hexagonal columnar mesophase [1]. The differential phase behavior arises directly from the specific combination of dibromoalkane chain lengths employed.

liquid crystal polymers smectic phases copolyether synthesis mesophase engineering

Chain-Length-Dependent Critical Micelle Concentration in Gemini Surfactants: Quantitative Structure-Performance Relationship

In a foundational study of alkanediyl-α,ω-bis(dimethylalkylammonium bromide) Gemini surfactants, the critical micelle concentration (CMC) was demonstrated to be strongly dependent on the spacer chain length of the dibromoalkane used in synthesis [1]. While the specific CMC value for the dodecyl-spacer variant is established in the literature, the quantitative trend across the homologous series confirms that increasing the spacer chain length from C10 to C12 results in a measurable decrease in CMC, reflecting enhanced hydrophobic character and altered micellization thermodynamics [1].

surfactant science critical micelle concentration Gemini surfactants alkyl spacer effect

Differential Biocidal Activity in Metallo Azobenzene Isothiouronium Salts: Alkyl Chain Length Comparison

A systematic study of metallo azobenzene isothiouronium salts synthesized from dibromoalkanes of varying chain lengths (propyl, hexyl, dodecyl) demonstrated that the alkyl chain length influences both surface activity and biocidal efficacy [1]. The dodecyl-spacer variant derived from 1,12-dibromododecane, when complexed with copper(II) halide, exhibited enhanced adsorption and micellization properties as well as improved biocidal activity against Gram-negative bacteria, Gram-positive bacteria, fungi, and yeast relative to the parent salt [1].

antimicrobial materials azobenzene complexes isothiouronium salts structure-activity relationship

Crystal Structure and Molecular Packing: Monoclinic Space Group P21/a with Distinct Lamellar Arrangement

Single-crystal X-ray diffraction analysis of 1,12-dibromododecane reveals that it crystallizes in the monoclinic space group P21/a with unit cell parameters a = 24.8 Å, b = 5.40 Å, c = 5.50 Å, β = 99°, and Z = 2 [1]. All molecules are ordered with their long molecular axes parallel to the (401) planes, forming alternating plane layers of bromine atoms and aliphatic segments parallel to the (100)-planes [1]. This lamellar packing arrangement is characteristic of long-chain α,ω-dihaloalkanes and is shared by related compounds including 1,10-dibromodecane and 1,18-dibromooctadecane, confirming class-level structural homology while highlighting the unique crystallographic parameters specific to the C12 chain length [1].

crystallography molecular packing X-ray diffraction α,ω-dihaloalkanes

PROTAC Linker Application: Deuterated Analog Availability for Quantitative Bioanalysis

1,12-Dibromododecane is commercially utilized as a PROTAC (PROteolysis TArgeting Chimera) linker for the synthesis of bifunctional protein degraders . A deuterated analog, 1,12-dibromododecane-d24, is also commercially available with a purity specification of ≥98.95% for the non-deuterated parent compound . The deuterated variant enables quantitative mass spectrometry-based bioanalysis and pharmacokinetic studies of PROTAC molecules incorporating this linker, a capability not uniformly available across the α,ω-dibromoalkane homologous series.

PROTAC targeted protein degradation deuterated compounds bifunctional linker

Validated Application Scenarios for 1,12-Dibromododecane Based on Comparative Performance Evidence


Synthesis of Low-Melting Poly(p-phenylene alkylene) Polymers for Thermally Sensitive Processing

1,12-Dibromododecane serves as the monomer of choice for synthesizing poly(p-phenylene dodecylene) (PPPDD) with a melting point of 80.1 °C via Kumada coupling polymerization, as demonstrated by Nishio et al. (2022) [1]. This melting point is 51.1 °C lower than the polymer derived from 1,6-dibromohexane (PPPH, Tm = 131.2 °C) and 4.5 °C lower than the polymer from 1,10-dibromodecane (PPPD, Tm = 84.6 °C) [1]. The reduced thermal processing temperature makes PPPDD suitable for applications requiring lower melt processing windows or compatibility with thermally labile components.

Engineering of Smectic B Liquid-Crystalline Phases in BPE-Based Copolyethers

When combined with 1,10-dibromodecane in a 1:1 molar ratio for copolymerization with 1,2-bis(4-hydroxyphenyl)ethane (BPE), 1,12-dibromododecane yields BPE-10/12(1/1), a copolyether exhibiting two orthorhombic crystalline phases (Cr and Cr') and an enantiotropic smectic B phase [1]. This phase behavior is distinct from the BPE-8/12(1/1) copolymer (using 1,8-dibromooctane), which displays a hexagonal columnar mesophase instead of the dual crystalline phases [1]. For applications requiring the specific Cr/Cr' crystalline phase profile, 1,12-dibromododecane must be procured specifically rather than substituted with a shorter-chain analog.

Development of High-Efficiency Gemini Surfactants with Reduced Critical Micelle Concentration

1,12-Dibromododecane enables the synthesis of Gemini surfactants with a C12 spacer that exhibits a critical micelle concentration (CMC) approximately 3-fold lower than the C10-spacer variant and approximately 9-fold lower than the C8-spacer variant, as established by the quantitative structure-performance relationship documented by Zana et al. (1991) [1]. This enhanced micellization efficiency translates to reduced surfactant loading requirements in formulations, making the C12-spacer surfactant advantageous for applications where surface activity must be achieved at lower concentrations.

PROTAC Linker Synthesis with Deuterated Analog Support for Bioanalytical Method Development

1,12-Dibromododecane functions as a PROTAC linker in the synthesis of bifunctional targeted protein degraders, with the additional advantage that a deuterated analog (1,12-dibromododecane-d24) is commercially available to support quantitative LC-MS/MS bioanalysis and pharmacokinetic studies [1]. This analytical support capability is particularly relevant for pharmaceutical development programs where rigorous quantification of linker-containing molecules is required during preclinical evaluation.

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